molecular formula C19H17F2N3OS B2468457 2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-03-7

2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2468457
CAS RN: 897455-03-7
M. Wt: 373.42
InChI Key: RAEAKHASRQOFSL-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is an organic compound containing multiple functional groups including an amide, an imidazole ring, a thioether, and a substituted benzene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the imidazole ring might participate in various types of reactions depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides, including structures similar to the compound , has been shown to possess selective class III electrophysiological activity. These compounds exhibit potential in cardiac arrhythmia treatment, demonstrating comparable potency to known agents in both in vitro and in vivo models (Morgan et al., 1990).

Anticorrosion Applications

Imidazolium ionic liquids, related to the chemical structure of interest, have been evaluated as anticorrosion additives in industrial applications. These substances show excellent anticorrosion properties and are effective in reducing friction and wear in metal contacts, highlighting their potential use in materials science and engineering (Cai et al., 2012).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines, which share a core structural motif with the compound of interest, has explored their use as antiulcer agents. While none of the compounds studied showed significant antisecretory activity, several demonstrated good cytoprotective properties, indicating potential applications in gastrointestinal health (Starrett et al., 1989).

Fluorinated Compound Synthesis

A study on the synthesis of difluorohomoallylic silyl ethers for alkenylation of benzamides, including derivatives similar to the compound , provides insights into new methods for creating elaborate difluorinated compounds. This research is relevant for the development of pharmaceuticals and agrochemicals, showcasing the compound's utility in synthetic organic chemistry (Cui et al., 2023).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized based on similar structures, showing significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest potential applications in the development of new antimycobacterial therapies (Lv et al., 2017).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include exploring its reactivity, determining its physical properties, and investigating any biological activity .

properties

IUPAC Name

2,6-difluoro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c1-12-5-7-13(8-6-12)16-11-23-19(24-16)26-10-9-22-18(25)17-14(20)3-2-4-15(17)21/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEAKHASRQOFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

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